4-Benzothiazol-2-yl-Buttersäure

Übersicht

Beschreibung

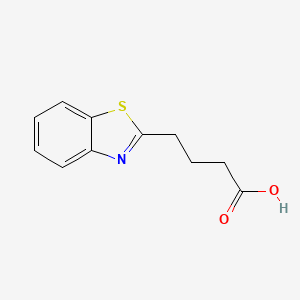

4-Benzothiazol-2-yl-butyric acid is an organic compound with the molecular formula C11H11NO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Wissenschaftliche Forschungsanwendungen

4-Benzothiazol-2-yl-butyric acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular pathways involved in cancer progression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazol-2-yl-butyric acid typically involves the condensation of 2-aminobenzenethiol with butyric acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with butyric anhydride under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Benzothiazol-2-yl-butyric acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzothiazol-2-yl-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Wirkmechanismus

The mechanism of action of 4-Benzothiazol-2-yl-butyric acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Benzothiazole: The parent compound, which lacks the butyric acid moiety.

2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.

Benzoxazole: A similar heterocyclic compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 4-Benzothiazol-2-yl-butyric acid is unique due to the presence of the butyric acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

4-Benzothiazol-2-yl-butyric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of 4-Benzothiazol-2-yl-butyric Acid

4-Benzothiazol-2-yl-butyric acid is a derivative of benzothiazole, which has been extensively studied for its pharmacological properties. The compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.

The primary mechanism of action for 4-benzothiazol-2-yl-butyric acid involves the inhibition of specific enzymes, particularly Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, which is significant in the context of diabetic complications. By inhibiting Aldose Reductase, the compound helps prevent the accumulation of sorbitol, thereby mitigating cellular damage associated with high glucose levels.

1. Antimicrobial Activity

4-Benzothiazol-2-yl-butyric acid has demonstrated effectiveness against various bacterial strains. Studies have shown its potential as a candidate for developing new antibiotics due to its broad-spectrum antimicrobial properties.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

2. Anticancer Properties

Research has indicated that 4-benzothiazol-2-yl-butyric acid exhibits significant anticancer activity. In vitro studies using cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer) have shown that this compound can reduce cell viability effectively.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HCT116 | 25.1 | Significant cytotoxicity | |

| HeLa | 21.5 | Significant cytotoxicity |

These findings suggest that the compound may act as an inhibitor of ATR kinase, a key regulator in DNA damage response pathways, further supporting its potential as an anticancer agent .

Study on Anticancer Activity

A study investigated the anticancer effects of various benzothiazole derivatives, including 4-benzothiazol-2-yl-butyric acid. The research involved MTT assays to evaluate cell viability after treatment with the compound at varying concentrations over 72 hours. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting the compound's therapeutic potential .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, 4-benzothiazol-2-yl-butyric acid was tested against a panel of pathogenic bacteria. The compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antibiotic therapies.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 4-benzothiazol-2-yl-butyric acid are crucial for understanding its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining how effectively the compound reaches its target sites within the body.

While preliminary studies indicate a favorable safety profile, further toxicological assessments are necessary to establish long-term safety and efficacy in clinical settings.

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTLYHUQAIHKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356714 | |

| Record name | 4-Benzothiazol-2-yl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41387-91-1 | |

| Record name | 4-Benzothiazol-2-yl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-benzothiazol-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.